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Compound of Interest

Compound Name: alpha-D-Altrofuranose

Cat. No.: B15719198 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for α-D-

Idofuranose, a rare furanose form of the hexose sugar D-idose. The structural elucidation of

monosaccharides like α-D-Idofuranose is critical in drug development and glycobiology, relying

heavily on a combination of advanced spectroscopic techniques. This document outlines the

expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry

(MS), and infrared (IR) spectroscopy, along with detailed experimental protocols for acquiring

this data.

Introduction to α-D-Idofuranose
α-D-Idofuranose is a five-membered ring isomer of D-idose. While the six-membered pyranose

form is more prevalent in solution, the furanose isomer is crucial for understanding the

complete conformational equilibrium of D-idose. Its unique stereochemistry presents a distinct

target for enzymatic and chemical synthesis and a potential building block in novel

therapeutics. Accurate spectroscopic characterization is the cornerstone of its application in

research and development.

Spectroscopic Data
The following sections summarize the expected quantitative data from various spectroscopic

analyses of α-D-Idofuranose.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the detailed structural and stereochemical

characterization of carbohydrates in solution.

¹H NMR Spectroscopy

The proton NMR spectrum of α-D-Idofuranose in D₂O is expected to show distinct signals for

each of its non-exchangeable protons. The chemical shifts are influenced by the

electronegativity of adjacent oxygen atoms and the stereochemical environment.

Proton
Expected Chemical
Shift (ppm)

Expected
Multiplicity

Expected Coupling
Constants (J, Hz)

H-1 5.1 - 5.3 Doublet J₁,₂ ≈ 3-5

H-2 4.1 - 4.3 Multiplet -

H-3 4.0 - 4.2 Multiplet -

H-4 4.2 - 4.4 Multiplet -

H-5 3.8 - 4.0 Multiplet -

H-6a 3.6 - 3.8 Multiplet -

H-6b 3.6 - 3.8 Multiplet -

Note: Chemical shifts are referenced to an internal standard (e.g., DSS). Exact values can vary

with solvent, temperature, and pH.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each

carbon atom in α-D-Idofuranose gives a unique resonance.
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Carbon Expected Chemical Shift (ppm)

C-1 102 - 105

C-2 75 - 78

C-3 73 - 76

C-4 80 - 83

C-5 70 - 73

C-6 62 - 65

Note: Chemical shifts are referenced to an internal standard (e.g., DSS or the solvent signal).

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule. For non-volatile sugars like α-D-Idofuranose, derivatization is often required to

increase volatility for gas chromatography-mass spectrometry (GC-MS). A common

derivatization is the formation of trimethylsilyl (TMS) ethers.

Derivative Ionization Mode
Expected [M+H]⁺
(m/z)

Key Fragmentation
Ions (m/z)

Per-TMS α-D-

Idofuranose

Electron Ionization

(EI)

508.9 (as

C₂₁H₅₂O₆Si₅)

217, 204, 191, 147,

103, 73

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of α-D-Idofuranose is expected to be characterized by strong absorptions from its

hydroxyl and C-O bonds.
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Functional Group
Expected Wavenumber
(cm⁻¹)

Description

O-H stretch 3600 - 3200 (broad)
Hydrogen-bonded hydroxyl

groups

C-H stretch 3000 - 2850 Aliphatic C-H bonds

C-O stretch 1200 - 1000 (strong)

C-O single bonds in the

furanose ring and hydroxyl

groups

O-H bend 1450 - 1300
Bending vibrations of hydroxyl

groups

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy Protocol
Sample Preparation:

Weigh 5-10 mg of purified α-D-Idofuranose.

Dissolve the sample in 0.5-0.7 mL of deuterium oxide (D₂O).

Add a small amount of a suitable internal standard (e.g., DSS or TSP) for chemical shift

referencing.

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Acquire a one-dimensional (1D) ¹H NMR spectrum on a high-field NMR spectrometer (e.g.,

500 MHz or higher).

Acquire a 1D ¹³C NMR spectrum with proton decoupling.
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Perform two-dimensional (2D) NMR experiments for complete structural assignment:

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C

correlations.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton

proximities, which is crucial for stereochemical and conformational analysis.[1]

Data Processing and Analysis:

Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).

Reference the spectra to the internal standard.

Assign all proton and carbon signals using the combination of 1D and 2D NMR data.

Extract coupling constants from the ¹H NMR spectrum to determine the relative

stereochemistry.

Analyze NOESY cross-peaks to confirm stereochemistry and determine the conformation of

the furanose ring.

Mass Spectrometry (GC-MS) Protocol with TMS
Derivatization
Sample Preparation (Derivatization):

Place 1-2 mg of dry α-D-Idofuranose in a reaction vial.

Add 100 µL of dry pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

with 1% Trimethylchlorosilane (TMCS).

Cap the vial tightly and heat at 70°C for 30 minutes.
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Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Analysis:

Inject 1 µL of the derivatized sample into the GC-MS system.

Use a suitable capillary column (e.g., DB-5 or equivalent) for separation.

Employ a temperature program, for example, starting at 100°C, hold for 2 minutes, then

ramp to 250°C at a rate of 10°C/min.

Acquire mass spectra in the electron ionization (EI) mode over a mass range of m/z 50-600.

Data Analysis:

Identify the peak corresponding to per-TMS-α-D-Idofuranose based on its retention time and

mass spectrum.

Analyze the fragmentation pattern to confirm the structure. Characteristic fragments for

silylated carbohydrates should be observed.

FTIR Spectroscopy Protocol
Sample Preparation:

For solid-state analysis, prepare a KBr pellet by mixing a small amount of finely ground α-D-

Idofuranose (approx. 1 mg) with dry potassium bromide (approx. 100 mg).

Press the mixture into a transparent pellet using a hydraulic press.

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid

sample directly onto the ATR crystal.

Data Acquisition:

Place the KBr pellet or the ATR setup in the sample compartment of an FTIR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.
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Collect a background spectrum of the empty sample compartment (or pure KBr pellet/clean

ATR crystal) and subtract it from the sample spectrum.

Data Analysis:

Identify the characteristic absorption bands corresponding to the functional groups present in

α-D-Idofuranose.

Compare the obtained spectrum with reference spectra of similar carbohydrate compounds if

available.

Mandatory Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic characterization of

α-D-Idofuranose.
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of α-D-Idofuranose.
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Caption: Detailed workflow for NMR-based structural elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b15719198?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Validating_the_Structure_of_alpha_D_Idofuranose_A_Comparative_Guide_to_X_ray_Crystallography_and_NMR_Spectroscopy.pdf
https://www.benchchem.com/product/b15719198#spectroscopic-data-for-d-idofuranose
https://www.benchchem.com/product/b15719198#spectroscopic-data-for-d-idofuranose
https://www.benchchem.com/product/b15719198#spectroscopic-data-for-d-idofuranose
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15719198?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15719198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

